molecular formula C22H23N3O3S3 B11465430 N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide

Cat. No.: B11465430
M. Wt: 473.6 g/mol
InChI Key: YTVGXPOMDKTAFL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tricyclic core: This involves cyclization reactions that form the tricyclic structure with sulfur and oxygen atoms.

    Introduction of the acetylphenyl group: This step involves the acylation of an aromatic ring.

    Attachment of the sulfanylacetamide group: This final step involves the formation of a thioether linkage and subsequent amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological processes involving sulfur and oxygen atoms.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a tricyclic core. This structural complexity gives the compound unique chemical and physical properties, making it a valuable candidate for various scientific applications.

Properties

Molecular Formula

C22H23N3O3S3

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O3S3/c1-12(26)13-5-7-14(8-6-13)23-17(27)11-30-19-18-15-9-22(2,3)28-10-16(15)31-20(18)25-21(24-19)29-4/h5-8H,9-11H2,1-4H3,(H,23,27)

InChI Key

YTVGXPOMDKTAFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)COC(C4)(C)C)SC

Origin of Product

United States

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